molecular formula C16H25N5O2S B10931119 2-[(2-ethyl-7-oxo-6-propyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-(2-methylpropyl)acetamide

2-[(2-ethyl-7-oxo-6-propyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-(2-methylpropyl)acetamide

Cat. No.: B10931119
M. Wt: 351.5 g/mol
InChI Key: YOJYRTMKNKFFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-ETHYL-7-OXO-6-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ETHYL-7-OXO-6-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-throughput screening methods can optimize the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-[(2-ETHYL-7-OXO-6-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

2-[(2-ETHYL-7-OXO-6-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential to inhibit enzymes involved in cell proliferation.

    Medicine: Investigated as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2).

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-ETHYL-7-OXO-6-PROPYL-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE is unique due to its specific substituents, which confer distinct biological activities. Its ability to selectively inhibit CDK2 with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C16H25N5O2S

Molecular Weight

351.5 g/mol

IUPAC Name

2-(2-ethyl-7-oxo-6-propylpyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C16H25N5O2S/c1-5-7-21-15(23)14-12(9-20(6-2)19-14)18-16(21)24-10-13(22)17-8-11(3)4/h9,11H,5-8,10H2,1-4H3,(H,17,22)

InChI Key

YOJYRTMKNKFFCM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NN(C=C2N=C1SCC(=O)NCC(C)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.